![molecular formula C13H23NO2 B13012456 Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate CAS No. 1638760-81-2](/img/structure/B13012456.png)
Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(8-azaspiro[45]decan-3-yl)propanoate is a chemical compound with the molecular formula C13H23NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate typically involves the reaction of a spirocyclic amine with a suitable esterifying agent. One common method involves the reaction of 8-azaspiro[4.5]decan-3-one with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components, thereby affecting cell migration and tissue remodeling.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(8-azaspiro[4.5]decan-2-yl)propanoate
- 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl methanol
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
Methyl 3-(8-azaspiro[45]decan-3-yl)propanoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1638760-81-2 |
|---|---|
Fórmula molecular |
C13H23NO2 |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate |
InChI |
InChI=1S/C13H23NO2/c1-16-12(15)3-2-11-4-5-13(10-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 |
Clave InChI |
CFEQXBCZRFSKKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CCC2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



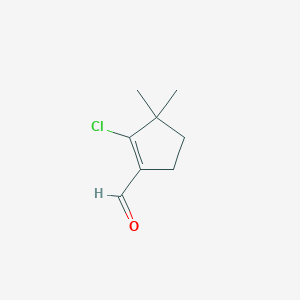
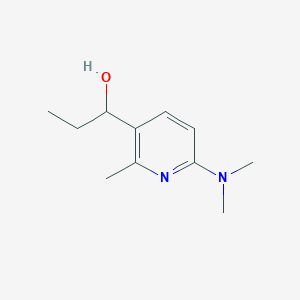
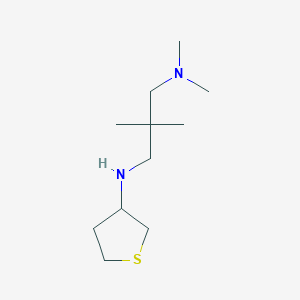
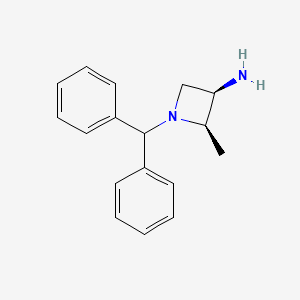
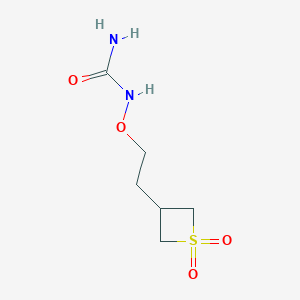
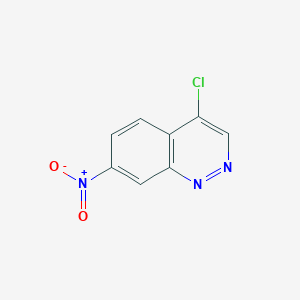
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
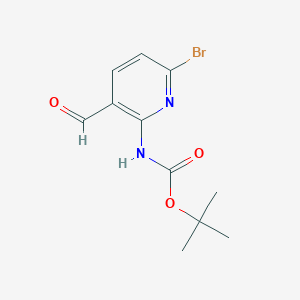
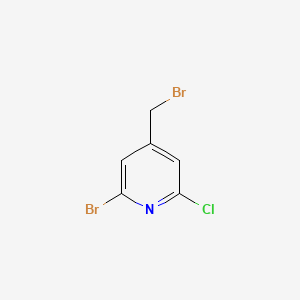
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)


